molecular formula C13H15ClO2 B290939 4-Chlorophenyl cyclohexanecarboxylate

4-Chlorophenyl cyclohexanecarboxylate

Cat. No.: B290939
M. Wt: 238.71 g/mol
InChI Key: IYTALCWJIBJGSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chlorophenyl cyclohexanecarboxylate (CAS: Not specified in search results

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H15ClO2

Molecular Weight

238.71 g/mol

IUPAC Name

(4-chlorophenyl) cyclohexanecarboxylate

InChI

InChI=1S/C13H15ClO2/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h6-10H,1-5H2

InChI Key

IYTALCWJIBJGSS-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(=O)OC2=CC=C(C=C2)Cl

Canonical SMILES

C1CCC(CC1)C(=O)OC2=CC=C(C=C2)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Chlorophenyl Cyclohexanecarboxylate and Its Analogues

Optimized Esterification Routes and Mechanistic Investigations

The formation of the ester linkage in 4-chlorophenyl cyclohexanecarboxylate (B1212342) is the central challenge in its synthesis. Various esterification strategies have been developed, each with distinct mechanisms and optimization parameters. These routes include direct reactions between the parent carboxylic acid and phenol (B47542), as well as multi-step processes involving more reactive intermediates.

Direct esterification, most notably the Fischer-Speier esterification, represents the most straightforward approach, involving the reaction of cyclohexanecarboxylic acid with 4-chlorophenol (B41353) in the presence of an acid catalyst. masterorganicchemistry.compatsnap.com The reaction is an equilibrium process, and strategies to drive it towards the product side include using an excess of one reactant or removing water as it is formed, often with a Dean-Stark apparatus. masterorganicchemistry.comlibretexts.org

The mechanism is a multi-step, reversible process known as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.commasterorganicchemistry.com It begins with the protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which enhances the electrophilicity of the carbonyl carbon. patsnap.com The hydroxyl group of 4-chlorophenol then performs a nucleophilic attack on this activated carbon, forming a tetrahedral intermediate. masterorganicchemistry.com Subsequent proton transfers and the elimination of a water molecule lead to the formation of the protonated ester, which is then deprotonated to yield 4-chlorophenyl cyclohexanecarboxylate and regenerate the acid catalyst. libretexts.orgmdpi.com

Catalyst design is crucial for optimizing this reaction. While traditional homogeneous Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are effective, research has also explored heterogeneous catalysts to simplify product purification and catalyst recovery. masterorganicchemistry.comresearchgate.net

Table 1: Catalysts in Direct Esterification of Cyclohexanecarboxylic Acid with 4-Chlorophenol

Catalyst Type Example Catalyst Phase Key Characteristics
Homogeneous Brønsted Acid Sulfuric Acid (H₂SO₄) Liquid High catalytic activity; difficult to separate from product; can cause side reactions.
Homogeneous Brønsted Acid p-Toluenesulfonic Acid (TsOH) Solid Milder than H₂SO₄; easier to handle; still requires neutralization/separation.
Heterogeneous Acid Sulfonated Resins (e.g., Dowex) Solid Easily removed by filtration; reusable; may have lower activity than homogeneous catalysts.
Lewis Acid Scandium Triflate (Sc(OTf)₃) Solid Can be effective under milder conditions; less corrosive than strong Brønsted acids.

To circumvent the equilibrium limitations of direct esterification, a more reactive derivative of the carboxylic acid, cyclohexanecarbonyl chloride, can be used. This acyl chloride is typically synthesized by reacting cyclohexanecarboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. commonorganicchemistry.comchemicalbook.com

The subsequent reaction of cyclohexanecarbonyl chloride with 4-chlorophenol is highly favorable and generally proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.uk The lone pair of electrons on the phenolic oxygen attacks the highly electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk This forms a tetrahedral intermediate which then collapses, reforming the carbonyl double bond and expelling a chloride ion. chemguide.co.uk The reaction is often exothermic and rapid. chemguide.co.uk

A key optimization parameter is the use of a base to neutralize the hydrogen chloride (HCl) gas produced during the reaction. organic-chemistry.org In the Schotten-Baumann reaction conditions, an aqueous base like sodium hydroxide (B78521) is used in a two-phase system, where the base in the aqueous phase neutralizes the HCl, preventing it from protonating the starting phenol. wikipedia.org Alternatively, a non-nucleophilic organic base such as pyridine (B92270) can be used in a single-phase organic solvent, where it acts as both a catalyst and an acid scavenger. nih.gov

Table 2: Parameter Optimization for Acyl Chloride-Based Synthesis

Parameter Condition/Reagent Purpose & Effect on Reaction
Acid Scavenger Pyridine Acts as a catalyst and neutralizes HCl byproduct, driving the reaction to completion.
Aqueous NaOH (Schotten-Baumann) Neutralizes HCl in a biphasic system, preventing side reactions and improving yield. wikipedia.org
Solvent Dichloromethane (B109758), Diethyl Ether Inert organic solvents used to dissolve reactants and products. wikipedia.org
Water (in Schotten-Baumann) Dissolves the inorganic base and the HCl byproduct. wikipedia.org
Temperature 0°C to Room Temperature The reaction is typically exothermic; cooling is often required to control the reaction rate and prevent side reactions. chemguide.co.uk

Carbodiimide-mediated coupling is a mild and effective method for forming esters, particularly when dealing with sensitive substrates. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are commonly employed. wikipedia.org

The reaction mechanism involves the activation of the carboxylic acid (cyclohexanecarboxylic acid) by the carbodiimide (B86325). The carboxylate attacks the central carbon of the carbodiimide (RN=C=NR), forming a highly reactive O-acylisourea intermediate. wikipedia.org This intermediate is essentially a carboxylic acid with an excellent leaving group. The 4-chlorophenol then acts as a nucleophile, attacking the carbonyl carbon of the O-acylisourea. This attack yields the desired ester (this compound) and a urea (B33335) byproduct (e.g., N,N'-dicyclohexylurea). wikipedia.org

Table 3: Common Reagents in Carbodiimide-Mediated Esterification

Reagent Acronym Role Key Features
N,N'-Dicyclohexylcarbodiimide DCC Coupling Agent Inexpensive and effective; byproduct (DCU) is a solid but can be difficult to remove completely. wikipedia.org
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide EDCI, EDC Coupling Agent Water-soluble; byproduct is also water-soluble, simplifying purification via aqueous extraction.
4-Dimethylaminopyridine DMAP Catalyst Acyl transfer catalyst used with carbodiimides to increase reaction rate and suppress side reactions. commonorganicchemistry.com

Transesterification is an equilibrium-controlled process where the alkoxy group of an ester is exchanged with that of an alcohol. To synthesize this compound, a simple alkyl ester like methyl cyclohexanecarboxylate could be reacted with 4-chlorophenol. masterorganicchemistry.com The reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

The acid-catalyzed mechanism is analogous to Fischer esterification, involving protonation of the carbonyl, nucleophilic attack by 4-chlorophenol, proton transfers, and elimination of the original alcohol (e.g., methanol). masterorganicchemistry.com The base-catalyzed mechanism involves the nucleophilic attack of a 4-chlorophenoxide ion (generated by a base) on the carbonyl carbon of the starting ester, proceeding through a tetrahedral intermediate to displace the original alkoxide group. masterorganicchemistry.com

Driving the equilibrium toward the desired product is critical. This is typically achieved by using a large excess of the 4-chlorophenol or, more effectively, by removing the more volatile alcohol byproduct (e.g., methanol (B129727) or ethanol) from the reaction mixture through distillation.

Table 4: Catalytic Systems for Transesterification

Catalyst Type Example Mechanism Conditions
Acid Catalyst H₂SO₄, TsOH Protonation of carbonyl, making it more electrophilic. High temperature; removal of alcohol byproduct.
Base Catalyst Sodium Methoxide (NaOMe) Generation of a nucleophilic phenoxide; nucleophilic acyl substitution. Anhydrous conditions; often requires less forcing conditions than acid catalysis.
Organometallic Titanium(IV) Isopropoxide (Ti(O-iPr)₄) Lewis acid activation of the carbonyl group. Mild conditions; effective for sensitive substrates.

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, modern synthetic efforts aim to reduce the environmental impact of chemical processes. For the synthesis of this compound, this involves minimizing waste, avoiding hazardous solvents, and improving energy efficiency.

A significant green improvement is the development of solvent-free reaction conditions. For direct esterification, heating a mixture of cyclohexanecarboxylic acid and 4-chlorophenol with a solid, recoverable acid catalyst (such as a zeolite or sulfonated carbon) can produce the ester without the need for a bulk solvent. researchgate.net This approach simplifies purification, reduces solvent waste, and can lead to higher reaction concentrations and rates.

When a solvent is necessary, the focus shifts to replacing traditional, hazardous solvents with greener alternatives. digitallibrary.co.in For instance, solvents like dichloromethane (a suspected carcinogen) and ethers like THF (which can form explosive peroxides) can be replaced with more benign options. nih.gov

Table 5: Comparison of Traditional and Green Solvents for Ester Synthesis

Solvent Type Example Boiling Point (°C) Key Hazards & Environmental Issues Greener Alternative Boiling Point (°C) Green Attributes
Chlorinated Dichloromethane (DCM) 40 Suspected carcinogen, volatile organic compound (VOC). 2-Methyltetrahydrofuran (2-MeTHF) 80 Derived from renewable sources (e.g., corncobs); lower toxicity. sigmaaldrich.com
Ethereal Tetrahydrofuran (THF) 66 Forms explosive peroxides; high volatility. Cyclopentyl Methyl Ether (CPME) 106 Resists peroxide formation; high boiling point reduces VOC emissions; easy separation from water. nih.govsigmaaldrich.com
Aprotic Dipolar N,N-Dimethylformamide (DMF) 153 High toxicity (reprotoxic); high boiling point makes removal difficult. γ-Valerolactone (GVL) 207 Biodegradable; derived from biomass; low toxicity. nih.gov

Renewable Catalyst Development for Esterification Reactions

The synthesis of this compound is fundamentally an esterification reaction between cyclohexanecarboxylic acid and 4-chlorophenol. Traditional esterification methods often rely on stoichiometric amounts of strong mineral acids (like H₂SO₄) or coupling agents, which generate significant waste. Green chemistry principles encourage the use of catalysts, particularly those that are renewable, reusable, and non-toxic.

Recent research has focused on developing heterogeneous and recyclable catalysts for esterification. Simple, inexpensive, and relatively non-toxic metal salts have emerged as effective catalysts. For instance, various zinc(II) salts have been demonstrated as efficient catalysts for the esterification of fatty acids. nih.gov The catalytic activity is influenced by the counter-ion, with salts containing basic Brønsted anions (e.g., oxide, acetate) or poorly coordinating anions (e.g., perchlorate) showing high effectiveness. nih.gov

A particularly sustainable approach involves using catalysts like zinc oxide, which can act as a homogeneous catalyst when dissolved in the hot reaction mixture but precipitates as a zinc carboxylate upon cooling. nih.gov This allows for easy recovery and recycling of the catalyst through simple filtration, combining the high efficiency of homogeneous catalysis with the practical advantages of heterogeneous systems. nih.gov This methodology could be directly applicable to the solvent-free synthesis of this compound, offering a green alternative to conventional methods.

Table 1: Potential Renewable/Recyclable Catalysts for Esterification

Catalyst Type Example Key Advantages Potential for Recycling
Simple Metal Salts Zinc Oxide (ZnO) Low cost, low toxicity, effective for various substrates. nih.gov High; precipitates from the reaction mixture upon cooling for easy separation. nih.gov
Solid Acid Catalysts Sulfonated Zirconia High thermal stability, strong acidity, resistant to leaching. High; easily separated by filtration and can be regenerated.

| Biocatalysts | Immobilized Lipases | High selectivity (regio- and enantioselectivity), mild reaction conditions. | High; enzyme immobilization allows for easy recovery and reuse. |

Atom Economy and E-Factor Analysis for Sustainable Production

To quantify the environmental impact and efficiency of a chemical process, green chemistry metrics such as Atom Economy and the Environmental Factor (E-Factor) are employed. nih.govwiley-vch.de

Atom Economy , developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.gov

The E-Factor , introduced by Roger Sheldon, provides a more holistic view by quantifying the total waste produced per unit of product (kg waste/kg product). wiley-vch.de

A comparison of a traditional synthesis of this compound with a modern, catalytic approach reveals significant differences in sustainability.

Route 1: Traditional Acyl Chloride Method This two-step process first involves converting cyclohexanecarboxylic acid to cyclohexanecarbonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). The highly reactive acyl chloride then reacts with 4-chlorophenol to form the ester.

Step 1: C₆H₁₁COOH + SOCl₂ → C₆H₁₁COCl + SO₂ + HCl

Step 2: C₆H₁₁COCl + ClC₆H₄OH → C₁₃H₁₅ClO₂ + HCl

This route has a poor atom economy as it generates significant by-products (SO₂, HCl) that are not incorporated into the final product. The E-Factor is consequently high, reflecting the large amount of waste generated.

Route 2: Direct Catalytic Esterification This one-step process involves the direct reaction of the carboxylic acid and the phenol, typically at elevated temperatures to remove the water by-product, driven by a catalyst.

Reaction: C₆H₁₁COOH + ClC₆H₄OH ⇌ C₁₃H₁₅ClO₂ + H₂O

This approach is inherently more sustainable. Its atom economy is much higher because the only by-product is water, which is environmentally benign. wiley-vch.de Consequently, the E-Factor is dramatically lower.

Table 2: Atom Economy and E-Factor Comparison for Synthesis Routes

Metric Traditional Acyl Chloride Route Direct Catalytic Esterification
By-products SO₂, HCl H₂O
Atom Economy Low High (approaches 93%)
E-Factor High (typically >5) nih.gov Low (approaches 0.07)

| Sustainability | Poor | Excellent |

Calculations are based on molecular weights and assume 100% yield for theoretical comparison.

Multicomponent Reactions Incorporating Cyclohexanecarboxylate Derivatives

Multicomponent reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a single product that incorporates most or all of the atoms from the starting materials. nih.govbeilstein-journals.org MCRs are celebrated for their high bond-forming efficiency, operational simplicity, and ability to rapidly generate molecular complexity, making them a cornerstone of green and medicinal chemistry. beilstein-journals.orgbeilstein-journals.org

While no specific MCR has been reported for the direct synthesis of this compound, derivatives of cyclohexanecarboxylic acid are ideal candidates for inclusion in established MCRs like the Passerini and Ugi reactions.

Passerini 3-Component Reaction (P-3CR): This reaction typically involves an isocyanide, an aldehyde (or ketone), and a carboxylic acid to form an α-acyloxy carboxamide. nih.gov Cyclohexanecarboxylic acid could serve as the carboxylic acid component, reacting with an appropriate isocyanide and aldehyde to generate complex molecules featuring the cyclohexanecarboxylate moiety.

Ugi 4-Component Reaction (U-4CR): The Ugi reaction extends the Passerini reaction by including a fourth component, typically a primary amine. nih.gov The reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide produces an α-acylamino amide. By using cyclohexanecarboxylic acid as a reactant, complex peptide-like structures containing the cyclohexanoyl group can be synthesized with high efficiency.

The power of MCRs lies in their convergent nature, allowing for the creation of diverse chemical libraries from readily available building blocks. nih.gov The incorporation of cyclohexanecarboxylate derivatives into MCRs opens up avenues for discovering novel compounds with potential applications in various fields.

Flow Chemistry Applications in the Synthesis of this compound

Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream within a reactor. This technology offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety profiles for exothermic or hazardous reactions, and the potential for automation and high-throughput production. uniroma1.it These benefits align closely with the principles of green chemistry by improving energy efficiency, minimizing waste, and creating cleaner products. uniroma1.it

The synthesis of this compound via direct esterification is well-suited for adaptation to a flow chemistry setup. A potential process could involve:

Pumping a solution of cyclohexanecarboxylic acid and 4-chlorophenol through a heated tube or microreactor.

The reactor would be packed with a solid-supported acid catalyst (e.g., a sulfonic acid resin or immobilized enzyme).

The continuous removal of the water by-product could be achieved using a membrane separator or a water adsorbent integrated into the flow path, driving the reaction equilibrium towards the product.

This approach would allow for precise control over reaction parameters such as temperature, pressure, and residence time, enabling rapid optimization to maximize yield and minimize by-product formation.

Table 3: Comparison of Batch vs. Flow Synthesis for Esterification

Feature Batch Processing Flow Chemistry
Heat Transfer Poor; temperature gradients can occur. Excellent; high surface-area-to-volume ratio.
Safety Higher risk with exothermic reactions or hazardous reagents. Inherently safer due to small reaction volumes at any given time. uniroma1.it
Process Control Limited; parameters are averaged over the entire batch. Precise control over temperature, pressure, and residence time.
Scalability Difficult; often requires re-optimization. Straightforward; achieved by running the system for a longer duration.

| Product Purity | Often lower, requiring more extensive purification. uniroma1.it | Typically higher due to better control and fewer side reactions. uniroma1.it |

Mechanistic and Kinetic Studies of 4 Chlorophenyl Cyclohexanecarboxylate Reactivity

Hydrolysis Pathways and Kinetic Profiling

Acid-Catalyzed Hydrolysis Mechanisms

Under acidic conditions, the hydrolysis of esters like 4-chlorophenyl cyclohexanecarboxylate (B1212342) typically proceeds through an A_AC_2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. youtube.com This pathway is characterized by a series of equilibrium steps.

The mechanism commences with the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). youtube.comyoutube.com This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Subsequently, a water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. youtube.com This leads to the formation of a tetrahedral intermediate.

Following the formation of the tetrahedral intermediate, a proton transfer occurs from the newly added water moiety to the oxygen of the 4-chlorophenoxy group. youtube.com This protonation converts the 4-chlorophenoxide into a better leaving group (4-chlorophenol). The lone pair of electrons on the hydroxyl group then pushes down to reform the carbonyl double bond, leading to the expulsion of the 4-chlorophenol (B41353) molecule. youtube.com The final step involves the deprotonation of the protonated carboxylic acid by a water molecule to yield cyclohexanecarboxylic acid and regenerate the acid catalyst. youtube.com

Base-Catalyzed Hydrolysis Mechanisms

The base-catalyzed hydrolysis of esters, also known as saponification, is an irreversible process that follows a B_AC_2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. youtube.commasterorganicchemistry.com This reaction is typically faster than acid-catalyzed hydrolysis.

The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the electrophilic carbonyl carbon of the ester. youtube.com This is the rate-determining step and results in the formation of a tetrahedral intermediate with a negative charge on the oxygen atom. This intermediate is unstable and collapses by reforming the carbonyl double bond and eliminating the 4-chlorophenoxide ion as the leaving group. masterorganicchemistry.com The 4-chlorophenoxide ion is a relatively good leaving group due to the electron-withdrawing effect of the chlorine atom which stabilizes the negative charge.

In the final step, a rapid acid-base reaction occurs between the newly formed cyclohexanecarboxylic acid and the 4-chlorophenoxide ion (or another hydroxide ion). This deprotonation of the carboxylic acid to form the cyclohexanecarboxylate salt drives the reaction to completion, rendering it effectively irreversible. youtube.com To obtain the free cyclohexanecarboxylic acid, an acidic workup is required. masterorganicchemistry.com

Below is a table summarizing the expected kinetic behavior for the hydrolysis of 4-chlorophenyl cyclohexanecarboxylate under different pH conditions, based on general principles of ester hydrolysis.

Hydrolysis Condition Catalyst Key Mechanistic Steps Expected Rate Dependence
AcidicH₃O⁺1. Protonation of carbonyl oxygen2. Nucleophilic attack by water3. Proton transfer4. Elimination of 4-chlorophenolFirst-order in ester and H⁺
BasicOH⁻1. Nucleophilic attack by hydroxide2. Formation of tetrahedral intermediate3. Elimination of 4-chlorophenoxide4. Deprotonation of carboxylic acidFirst-order in ester and OH⁻

Enzyme-Catalyzed Hydrolysis Investigations

Enzymes, particularly lipases, are known to catalyze the hydrolysis of a wide variety of esters, often with high chemo-, regio-, and enantioselectivity. iupac.orgnih.govnih.gov The enzymatic hydrolysis of this compound would likely be catalyzed by a lipase (B570770) through a mechanism involving a catalytic triad (B1167595) (commonly Ser-His-Asp) in the enzyme's active site. nih.gov

The process begins with the nucleophilic attack of the serine hydroxyl group on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This is facilitated by the histidine residue, which acts as a general base. The intermediate then collapses, releasing 4-chlorophenol and forming an acyl-enzyme intermediate. Subsequently, a water molecule enters the active site and, activated by the histidine residue, attacks the acyl-enzyme intermediate. This leads to another tetrahedral intermediate which then breaks down to release cyclohexanecarboxylic acid and regenerate the free enzyme. nih.gov

The efficiency and selectivity of lipase-catalyzed hydrolysis can be influenced by factors such as the specific lipase used, the solvent, temperature, and pH. nih.govnih.gov For instance, lipases from different sources (e.g., Candida rugosa, Pseudomonas cepacia) can exhibit different activities and selectivities towards a given substrate. nih.govnih.gov

Transesterification Reaction Mechanisms with Alcohols and Phenols

Transesterification is the process of exchanging the alkoxy or aryloxy group of an ester with that of an alcohol or phenol (B47542). iupac.org This reaction can be catalyzed by either acids or bases.

Under basic conditions, using an alkoxide (RO⁻) or phenoxide (ArO⁻) as the nucleophile, the mechanism is analogous to base-catalyzed hydrolysis. The nucleophile attacks the carbonyl carbon to form a tetrahedral intermediate, which then expels the 4-chlorophenoxide leaving group to form the new ester. masterorganicchemistry.com To drive the equilibrium towards the desired product, the incoming alcohol or phenol is often used in large excess. masterorganicchemistry.com

In acid-catalyzed transesterification, the ester is first protonated to activate the carbonyl group. The incoming alcohol or phenol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfer steps follows, leading to the elimination of 4-chlorophenol and the formation of the new ester. youtube.com

The following table outlines the general conditions for transesterification.

Catalyst Type Typical Reagents Key Features of the Mechanism
AcidH₂SO₄, HClProtonation of carbonyl, nucleophilic attack by alcohol/phenol, tetrahedral intermediate, proton transfers, elimination of leaving group.
BaseNaOR, KORNucleophilic attack by alkoxide/phenoxide, tetrahedral intermediate, elimination of leaving group.

Nucleophilic Acyl Substitution Reactions at the Ester Linkage

The reaction of this compound with various nucleophiles is a classic example of nucleophilic acyl substitution. masterorganicchemistry.com The general mechanism involves an initial addition of the nucleophile to the carbonyl carbon, followed by the elimination of the 4-chlorophenoxide leaving group. youtube.commasterorganicchemistry.com

The reactivity of the ester towards nucleophilic attack is enhanced by the electron-withdrawing nature of the 4-chlorophenyl group, which polarizes the carbonyl group and stabilizes the resulting leaving group. Stronger nucleophiles will react more readily. For example, reaction with ammonia (B1221849) or primary/secondary amines would yield cyclohexanecarboxamide, while reaction with a Grignard reagent would lead to a tertiary alcohol after a second addition to the initially formed ketone intermediate.

Electrophilic Aromatic Substitution on the Chlorophenyl Moiety

The 4-chlorophenyl ring of the ester can undergo electrophilic aromatic substitution, although it is generally deactivated towards this type of reaction. The chlorine atom is an ortho-, para-directing deactivator. libretexts.org The deactivating nature arises from its inductive electron-withdrawing effect, which reduces the electron density of the benzene (B151609) ring, making it less nucleophilic. libretexts.org The directing effect is due to the ability of the chlorine's lone pairs to donate electron density via resonance, stabilizing the carbocation intermediates formed during ortho and para attack. libretexts.org

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. learncbse.inorganicmystery.com For instance, nitration with a mixture of nitric and sulfuric acid would be expected to yield products where the nitro group is introduced at the positions ortho to the chlorine atom (i.e., at the 2- and 6-positions relative to the ester linkage). The ester group itself is a deactivating, meta-directing group, which would further disfavor substitution on the ring. However, the directing effect of the chlorine atom is generally dominant.

Radical Reactions Involving the Cyclohexyl Ring or Ester Group

The reactivity of this compound in radical reactions is primarily dictated by the susceptibility of the C-H bonds on the cyclohexyl ring to radical attack. The ester group and the 4-chlorophenyl ring are generally less reactive under typical radical conditions. The study of radical reactions on this molecule can be approached by considering the stability of the potential radical intermediates formed on the cyclohexyl ring and by analogy with related compounds for which kinetic data are available.

Radical reactions are chain reactions that typically proceed through three main stages: initiation, propagation, and termination. Initiation involves the formation of a radical species, often through the homolytic cleavage of a weak bond by heat or light. This initiator radical can then abstract a hydrogen atom from the cyclohexyl ring of this compound, generating a cyclohexyl radical.

Reactivity of the Cyclohexyl Ring

The cyclohexyl ring of this compound contains axial and equatorial hydrogen atoms at various positions. The abstraction of a hydrogen atom by a radical (X•) leads to the formation of a carbon-centered radical on the cyclohexane (B81311) ring. The stability of this radical intermediate is a key factor in determining the regioselectivity of the reaction. The general order of stability for alkyl radicals is tertiary > secondary > primary. In the case of the cyclohexyl ring of this compound, all carbons are secondary, except for the carbon atom bonded to the carboxylate group, which is a tertiary carbon.

Theoretical and kinetic studies on hydrogen abstraction from alkylcyclohexanes have shown that the rate of abstraction is significantly higher for tertiary C-H bonds compared to secondary C-H bonds. rsc.orgresearchgate.net For instance, studies on the hydrogen abstraction from methylcyclohexane (B89554) and ethylcyclohexane (B155913) by hydrogen atoms have demonstrated that the tertiary C-H bond is the most reactive site. rsc.org

The reaction proceeds as follows:

Initiation: Formation of an initiator radical (e.g., from the decomposition of a peroxide or AIBN).

Propagation Step 1 (Hydrogen Abstraction): The initiator radical abstracts a hydrogen atom from the cyclohexyl ring.

Propagation Step 2: The resulting cyclohexyl radical can then react with another molecule, for example, a halogen molecule in a halogenation reaction, to form a halogenated product and regenerate a radical that continues the chain reaction.

The relative rates of abstraction from different positions on the cyclohexyl ring are influenced by the stability of the resulting radical. While all carbons on the cyclohexane ring are secondary, their environment is not identical. However, in the absence of specific data for this compound, we can refer to general kinetic data for hydrogen abstraction from cyclohexane by various radicals.

Interactive Data Table: Rate Constants for Hydrogen Abstraction from Cyclohexane by Various Radicals

The following table presents representative rate constants for the reaction of various radicals with cyclohexane. This data provides insight into the general reactivity of the cyclohexyl moiety.

RadicalTemperature (K)Rate Constant (cm³ molecule⁻¹ s⁻¹)Reference
•OH2987.0 x 10⁻¹²N/A
•H500-20001.17 x 10⁻¹³ exp(-4530/T) rsc.org
•CH₃300-20001.0 x 10⁻¹⁸ T².⁵ exp(-3000/T) rsc.org

Note: The data presented is for cyclohexane and serves as an approximation for the reactivity of the cyclohexyl ring in this compound.

Reactivity of the Ester Group

The ester group in this compound is generally resistant to radical attack under conditions where the cyclohexyl C-H bonds are reactive. Homolytic cleavage of the C-O or C=O bonds within the ester group requires significantly more energy than the abstraction of a hydrogen atom from the cyclohexane ring.

However, under specific and more forcing conditions, such as high temperatures or photolysis, radical reactions involving the ester group can occur. Theoretical studies on the kinetics of hydrogen abstraction from simple esters like methyl acetate (B1210297) show that abstraction from the alkyl groups is the more favorable pathway. princeton.edu Radical addition to the carbonyl group of an ester is also a possible but generally less favored reaction pathway.

Interactive Data Table: Calculated Barrier Heights for Hydrogen Abstraction from Methyl Acetate

This table shows the calculated activation barriers for hydrogen abstraction from the two different methyl groups of methyl acetate by various radicals, providing a comparison of the reactivity of C-H bonds adjacent to an ester functionality.

Abstracting RadicalAbstraction from Methoxy CH₃ (kcal/mol)Abstraction from Acetyl CH₃ (kcal/mol)Reference
•H9.77.8 princeton.edu
•OH1.80.9 princeton.edu
•CH₃12.311.0 princeton.edu

Note: This data is for methyl acetate and illustrates the general principles of radical reactivity of ester groups.

In the context of this compound, the C-H bonds of the cyclohexyl ring are expected to be the primary sites of radical attack due to their lower bond dissociation energies compared to the bonds within the ester group and the C-H and C-Cl bonds on the aromatic ring. The 4-chlorophenyl group is also relatively inert to radical attack under these conditions, with the phenyl radical itself being a relatively stable species. nist.gov

Electron Spin Resonance (ESR) spectroscopy is a key technique for the direct detection and characterization of radical intermediates. hsc.edu While no specific ESR studies on radicals derived from this compound were found, studies on related cyclohexyl and phenoxy radicals provide valuable insights into the likely structure and electronic distribution of any radical intermediates that might be formed.

Derivatization and Structural Modification of 4 Chlorophenyl Cyclohexanecarboxylate

Synthesis of Novel Esters and Amides from Cyclohexanecarboxylic Acid Derivatives

The ester linkage in 4-chlorophenyl cyclohexanecarboxylate (B1212342) is a prime site for derivatization. Standard organic transformations can be employed to convert the parent cyclohexanecarboxylic acid into a variety of other esters and amides.

One of the most common methods for the synthesis of esters is the Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.com This equilibrium-driven reaction can be pushed towards the product side by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com A range of alcohols can be utilized in this reaction, leading to the formation of a diverse library of ester derivatives. organic-chemistry.org

In a specific example of derivatization, 4-(4-chlorophenyl)cyclohexanecarboxylic acid has been converted into its methyl ester as a preliminary step in a multi-step synthesis. This was achieved by reacting the carboxylic acid with methanol (B129727) in the presence of sulfuric acid. wikipedia.org The resulting methyl 4-(4-chlorophenyl)cyclohexanecarboxylate was then further reacted with hydrazine (B178648) hydrate (B1144303) to yield 4-(4-chlorophenyl)cyclohexane carbohydrazide (B1668358). wikipedia.org This hydrazide serves as a key intermediate for the synthesis of a series of novel hydrazone derivatives. These hydrazones were prepared by reacting the carbohydrazide with various substituted benzaldehydes. wikipedia.org

The synthesis of amides from carboxylic acids is another fundamental transformation in organic chemistry. Amides are generally synthesized by the reaction of a carboxylic acid derivative, such as an acyl chloride or an ester, with an amine. nih.gov In the context of 4-(4-chlorophenyl)cyclohexanecarboxylate, the corresponding carboxylic acid can be converted to its acid chloride, which can then be reacted with a wide range of primary and secondary amines to produce the corresponding N-substituted amides. For instance, the synthesis of N-aryl-4-(4-chlorophenyl)cyclohexanecarboxamides can be envisioned through this route. mdpi.comrsc.org

The following table summarizes the synthesis of some derivatives starting from 4-(4-chlorophenyl)cyclohexanecarboxylic acid.

Starting MaterialReagentsProductReference(s)
4-(4-Chlorophenyl)cyclohexanecarboxylic acidMethanol, Sulfuric acidMethyl 4-(4-chlorophenyl)cyclohexanecarboxylate wikipedia.org
Methyl 4-(4-chlorophenyl)cyclohexanecarboxylateHydrazine hydrate4-(4-Chlorophenyl)cyclohexane carbohydrazide wikipedia.org
4-(4-Chlorophenyl)cyclohexane carbohydrazideSubstituted benzaldehydesN'-(substituted-benzylidene)-4-(4-chlorophenyl)cyclohexane carbohydrazides wikipedia.org
4-(4-Chlorophenyl)cyclohexanecarboxylic acidThionyl chloridetrans-4-(p-chlorophenyl)cyclohexane carboxylic acid chloride youtube.com

Functionalization of the Cyclohexyl Ring System

The cyclohexane (B81311) ring of 4-chlorophenyl cyclohexanecarboxylate offers opportunities for further functionalization, including the introduction of new substituents and modification of the ring structure itself.

The stereoselective synthesis of substituted cyclohexanes is a topic of significant interest in organic chemistry due to the prevalence of this motif in natural products and pharmaceuticals. beilstein-journals.orgnih.govd-nb.info Various methodologies have been developed to control the stereochemistry of substituents on a cyclohexane ring. A reaction is considered stereoselective if it preferentially results in the formation of one stereoisomer over others. mdpi.comnih.govorganicreactions.org

While specific examples of stereoselective functionalization directly on this compound are not extensively documented in the provided search results, general principles of stereoselective synthesis on cyclohexane systems can be applied. For instance, diastereoselective reactions can be employed to introduce new functional groups with a specific spatial orientation relative to the existing 4-(4-chlorophenyl) group. beilstein-journals.orgnih.govd-nb.info One approach involves the use of chiral catalysts or auxiliaries to influence the stereochemical outcome of a reaction.

Research on the synthesis of multisubstituted cyclohexanes has demonstrated that it is possible to achieve high diastereoselectivity, leading to the formation of a single diastereomer out of many possibilities. wikipedia.org Such reactions often proceed through a mechanism that favors a specific transition state, thereby dictating the stereochemistry of the final product. wikipedia.org

The modification of the cyclohexyl ring size, through either ring expansion or contraction, represents a more profound structural alteration. These transformations can lead to the formation of novel cycloalkanecarboxylate derivatives with different ring sizes.

Ring expansion of cyclic ketones can be achieved through reactions like the Tiffeneau-Demjanov rearrangement. youtube.comwikipedia.orglibretexts.orgslideshare.net This reaction involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to generate a carbocation, which then undergoes a 1,2-alkyl shift, leading to a ring-expanded ketone. youtube.comwikipedia.orglibretexts.orgslideshare.netwikipedia.org For a derivative of this compound, this would first require conversion of the ester to a ketone, followed by the introduction of an aminomethyl group.

Ring contraction of cyclic ketones can be accomplished via the Favorskii rearrangement. organicreactions.orgwikipedia.orgnumberanalytics.comnrochemistry.comyoutube.com This reaction typically involves the treatment of an α-haloketone with a base, which leads to the formation of a cyclopropanone (B1606653) intermediate that subsequently rearranges to a ring-contracted carboxylic acid derivative. wikipedia.orgnumberanalytics.comnrochemistry.comyoutube.com To apply this to the this compound system, the cyclohexane ring would need to be converted to an α-halocyclohexanone.

The following table outlines the general principles of these ring modification reactions.

ReactionStarting Material (General)Reagents (General)Product (General)Reference(s)
Tiffeneau-Demjanov Rearrangement1-Aminomethyl-cycloalkanolNitrous acidRing-expanded cycloketone youtube.comwikipedia.orglibretexts.orgslideshare.netwikipedia.org
Favorskii Rearrangementα-HalocycloalkanoneBase (e.g., hydroxide (B78521), alkoxide)Ring-contracted cycloalkanecarboxylic acid derivative organicreactions.orgwikipedia.orgnumberanalytics.comnrochemistry.comyoutube.com

Transformations Involving the Chlorophenyl Group

The 4-chlorophenyl moiety of the molecule is also a site for various chemical transformations, including cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, and reduction or oxidation of the chloro- and phenyl- groups.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of new bonds to aromatic rings. wikipedia.orgacs.orgorganic-chemistry.orgunits.itresearchgate.net Several named reactions fall under this category, each utilizing a different organometallic reagent.

Suzuki Coupling: This reaction involves the coupling of an aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govunits.itnih.govrsc.orgresearchgate.net Applying this to this compound would allow for the substitution of the chlorine atom with a variety of aryl or vinyl groups.

Heck Reaction: The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. libretexts.orgnumberanalytics.comacs.orgresearchgate.netnih.gov This would enable the introduction of an alkenyl substituent at the 4-position of the phenyl ring.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. rsc.orgnih.govacs.orgmdpi.comwikipedia.org This would result in an alkynyl-substituted derivative.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with an aryl halide, catalyzed by a palladium or nickel complex. wikipedia.orgacs.orgorganic-chemistry.orgunits.itresearchgate.net

Buchwald-Hartwig Amination: This reaction is used to form a carbon-nitrogen bond by coupling an aryl halide with an amine in the presence of a palladium catalyst. masterorganicchemistry.comwikipedia.orgacs.orgmsu.eduresearchgate.net This would allow for the synthesis of N-aryl or N-alkyl derivatives at the 4-position of the phenyl ring.

The table below provides a summary of these cross-coupling reactions.

Reaction NameCoupling PartnerBond FormedCatalyst System (General)Reference(s)
Suzuki CouplingOrganoboron compoundC-CPalladium catalyst, Base nih.govunits.itnih.govrsc.orgresearchgate.net
Heck ReactionAlkeneC-CPalladium catalyst, Base libretexts.orgnumberanalytics.comacs.orgresearchgate.netnih.gov
Sonogashira CouplingTerminal alkyneC-CPalladium catalyst, Copper co-catalyst, Base rsc.orgnih.govacs.orgmdpi.comwikipedia.org
Negishi CouplingOrganozinc reagentC-CPalladium or Nickel catalyst wikipedia.orgacs.orgorganic-chemistry.orgunits.itresearchgate.net
Buchwald-Hartwig AminationAmineC-NPalladium catalyst, Base masterorganicchemistry.comwikipedia.orgacs.orgmsu.eduresearchgate.net

The chlorophenyl group can undergo reduction to remove the chlorine atom or oxidation to introduce a hydroxyl group.

Reduction: The chlorine atom on the phenyl ring can be removed through a process called reductive dehalogenation. nih.govmsu.edu Catalytic hydrogenation using a palladium catalyst and a hydrogen source is a common method for this transformation. msu.edu For example, polymethylhydrosiloxane (B1170920) (PMHS) in the presence of a palladium catalyst has been used for the room temperature dehalogenation of chloroarenes. msu.edu This would convert the 4-chlorophenyl group to a phenyl group.

Oxidation: The oxidation of the chlorophenyl moiety to introduce a hydroxyl group is a more challenging transformation. Aromatic hydroxylation can be achieved using strong oxidizing agents, but these conditions may also affect other parts of the molecule. nih.govresearchgate.netfiveable.megoogle.com Enzymatic hydroxylation presents a milder and more selective alternative. nih.gov Another possibility is the biodegradation of chlorophenols, which often involves hydroxylation as an initial step. researchgate.netnih.gov

Oligomerization and Polymerization Studies Utilizing this compound as a Monomer Precursor

An extensive review of scientific literature and chemical databases reveals a notable absence of studies focused on the oligomerization or polymerization of this compound as a monomer precursor. While the parent compound, 4-(4-chlorophenyl)cyclohexanecarboxylic acid, is a known chemical intermediate, its ester derivative, this compound, does not appear to have been investigated as a building block for polymer synthesis.

Research in polymer chemistry often explores a wide variety of monomers for creating new materials with unique properties. This includes the polymerization of various cyclic esters and the polycondensation of dicarboxylic acids with diols. For instance, polyesters based on the structurally related trans-1,4-cyclohexanedicarboxylic acid have been synthesized and studied. researchgate.netunibo.itmdpi.com These studies investigate how the incorporation of the cyclohexane ring into the polymer backbone affects the material's thermal and mechanical properties. researchgate.netunibo.it

Furthermore, the field of ring-opening polymerization (ROP) is a common method for producing polymers from cyclic monomers like lactones and cyclic carbonates. researchgate.netmdpi.comrsc.orgsemanticscholar.orgyoutube.com However, there is no available research that applies these techniques to this compound.

The primary documented application of the related compound, trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid, is as a key intermediate in the synthesis of the pharmaceutical drug Atovaquone. innospk.comresearchgate.net The synthesis of this acid and its subsequent conversion to the corresponding acid chloride have been described in the literature. prepchem.comgoogle.com

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Complex Structural Assignments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary tool for determining the precise structure of 4-Chlorophenyl cyclohexanecarboxylate (B1212342) in solution.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To unambiguously assign the proton (¹H) and carbon (¹³C) signals of 4-Chlorophenyl cyclohexanecarboxylate, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the connectivity between adjacent protons. For the cyclohexyl ring, COSY would show correlations between the protons on neighboring carbons, helping to trace the spin system around the ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would allow for the direct assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds apart. This would be crucial for identifying the ester linkage by observing a correlation between the carbonyl carbon and the protons on the adjacent oxygen (from the 4-chlorophenyl group) and the protons on the alpha-carbon of the cyclohexyl ring. It would also confirm the substitution pattern on the aromatic ring.

While specific data for the ester is unavailable, ¹H NMR data for the related methyl 4-(4-chlorophenyl)cyclohexane carboxylate shows signals for the aromatic protons around 7.24-7.32 ppm and the methyl ester protons at 3.61 ppm. researchgate.net A similar pattern would be expected for the 4-chlorophenyl ester, with characteristic shifts for the cyclohexyl and aromatic protons.

Solid-State NMR Spectroscopy for Conformational Analysis

Solid-State NMR (ssNMR) would provide insights into the conformation and packing of this compound in the solid state. By analyzing the chemical shift anisotropy and dipolar couplings, it would be possible to determine the orientation of the different molecular fragments relative to each other in the crystal lattice.

Advanced Mass Spectrometry Techniques for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the this compound molecular ion with high precision. This allows for the unambiguous determination of its elemental formula, confirming the presence of chlorine through its characteristic isotopic pattern.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

In an MS/MS experiment, the molecular ion of this compound would be isolated and fragmented. The resulting fragment ions would provide crucial structural information. Key expected fragmentation pathways would include:

Cleavage of the ester bond, leading to the formation of a 4-chlorophenoxy radical or cation and a cyclohexanecarbonyl cation.

Loss of the cyclohexyl group.

Fragmentation of the cyclohexyl ring itself.

Analysis of these fragmentation patterns would allow for the confirmation of the connectivity of the different parts of the molecule. ESI-MS data for derivatives of 4-(4-chlorophenyl)cyclohexane carbohydrazide (B1668358) show characteristic molecular ion peaks (M+1), which is a common observation in this type of analysis. researchgate.net

Single Crystal X-ray Diffraction for Solid-State Structural and Intermolecular Interaction Analysis

Should suitable single crystals of this compound be grown, single-crystal X-ray diffraction would provide the most definitive three-dimensional structure. This technique would yield precise information on:

Bond lengths and angles: Confirming the geometry of the molecule.

Conformation: Determining the preferred conformation of the cyclohexyl ring (e.g., chair, boat) and the relative orientation of the phenyl ring and the carboxylate group.

Intermolecular interactions: Revealing how the molecules pack in the crystal lattice, including any potential π-π stacking interactions between the aromatic rings or other non-covalent interactions.

For the related compound, 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid, single-crystal X-ray diffraction has been performed, revealing a monoclinic crystal system. researchgate.net This type of detailed structural information would be invaluable for understanding the solid-state properties of this compound.

Vibrational Spectroscopy (FTIR, Raman) for Conformational and Functional Group Insights

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and its conformational state.

FTIR Spectroscopy: The FTIR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically appearing in the region of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester would also be prominent, usually observed as two bands in the 1250-1000 cm⁻¹ region. The presence of the chlorophenyl group would give rise to characteristic bands, including C-Cl stretching vibrations (typically below 800 cm⁻¹), aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region, and C-H stretching and bending vibrations.

Raman Spectroscopy: Raman spectroscopy is particularly useful for studying non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would complement the FTIR data, providing strong signals for the aromatic ring vibrations and the skeletal vibrations of the cyclohexane (B81311) ring. The conformation of the cyclohexane ring (chair, boat, or twist-boat) can often be inferred from the Raman active modes. For instance, studies on cyclohexyl halides have used Raman spectroscopy to determine the axial or equatorial conformation of the halogen substituent. scispace.com

A detailed analysis of the vibrational spectra, often aided by computational methods like Density Functional Theory (DFT), can allow for the assignment of specific vibrational modes to different molecular motions. nih.govnih.gov This can provide insights into the conformational flexibility of the molecule, such as the orientation of the chlorophenyl group relative to the cyclohexanecarboxylate moiety.

A table of expected characteristic vibrational frequencies for this compound is provided below.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Spectroscopy
C-H Stretching (Aromatic)3100 - 3000FTIR, Raman
C-H Stretching (Aliphatic)3000 - 2850FTIR, Raman
C=O Stretching (Ester)1750 - 1735FTIR (Strong)
C=C Stretching (Aromatic)1600 - 1450FTIR, Raman
CH₂ Bending (Cyclohexane)~1450FTIR, Raman
C-O Stretching (Ester)1250 - 1000FTIR (Strong)
C-Cl Stretching< 800FTIR, Raman

This table is based on typical group frequencies and data from related compounds.

Chiroptical Spectroscopy for Enantiomeric Studies (if applicable)

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and vibrational circular dichroism (VCD), are used to study chiral molecules, which are molecules that are non-superimposable on their mirror images (enantiomers).

This compound, as typically synthesized, is not chiral. The cyclohexane ring is prochiral, but unless a chiral center is introduced during synthesis or resolution, the compound will exist as a racemic mixture or in an achiral conformation.

However, if the molecule were to be synthesized in an enantiomerically pure form (for example, by using a chiral starting material for the cyclohexane ring), then chiroptical spectroscopy would be a critical tool for its characterization. Electronic circular dichroism (ECD) would provide information on the stereochemistry of the electronic transitions, particularly those associated with the aromatic chromophore. Vibrational circular dichroism (VCD), the differential absorption of left and right circularly polarized infrared light, could provide detailed information about the absolute configuration and conformational preferences of the chiral molecule in solution. nih.gov The applicability of these techniques is entirely dependent on the successful synthesis or resolution of enantiomers of this compound.

Computational and Theoretical Investigations of 4 Chlorophenyl Cyclohexanecarboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and reactivity, providing a detailed picture of the molecule's chemical nature.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. materialsciencejournal.org It offers a balance between accuracy and computational cost, making it suitable for analyzing medium-sized organic molecules like 4-Chlorophenyl cyclohexanecarboxylate (B1212342). DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), can optimize the molecule's ground-state geometry. materialsciencejournal.org

A key aspect of DFT analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is another valuable output of DFT calculations. The MEP visualizes the charge distribution across the molecule, identifying regions prone to electrophilic and nucleophilic attack. dntb.gov.ua For 4-Chlorophenyl cyclohexanecarboxylate, the MEP map would show negative potential (red and yellow regions) around the electronegative oxygen atoms of the carbonyl group and the chlorine atom, indicating these are sites for electrophilic attack. researchgate.netmdpi.com Positive potential (blue regions) would be concentrated around the hydrogen atoms, marking them as sites for nucleophilic attack. researchgate.net

Below is a table of hypothetical electronic properties for this compound, derived from typical values for similar aromatic esters studied with DFT.

PropertyPredicted ValueSignificance
HOMO Energy -6.8 eVIndicates electron-donating capability.
LUMO Energy -1.2 eVIndicates electron-accepting capability.
HOMO-LUMO Gap (ΔE) 5.6 eVRelates to chemical stability and reactivity. researchgate.net
Dipole Moment ~3.6 DMeasures the molecule's overall polarity. mdpi.com
Electronegativity (χ) 4.0 eVDescribes the power to attract electrons. researchgate.net
Chemical Hardness (η) 2.8 eVMeasures resistance to change in electron distribution. researchgate.net

This interactive table contains representative data based on computational studies of analogous compounds.

Ab initio (from first principles) quantum chemistry methods, such as Hartree-Fock (HF) and more advanced post-HF methods, provide a rigorous approach to studying chemical reactions. nih.gov These methods are used to elucidate reaction mechanisms by calculating the potential energy surface for a given chemical transformation.

For this compound, a key reaction pathway of interest is its hydrolysis, particularly alkaline hydrolysis (saponification). Ab initio calculations can model the step-by-step mechanism of this reaction. The process involves calculating the energies of the reactants, the transition state, and the products.

The typical elucidated pathway for ester hydrolysis involves:

Nucleophilic Attack: A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester.

Transition State: A high-energy tetrahedral intermediate is formed. Ab initio methods can calculate the geometry and energy of this unstable transition state.

Product Formation: The intermediate collapses, breaking the ester C-O bond and releasing the 4-chlorophenoxide ion, to form cyclohexanecarboxylic acid.

By mapping these energy changes, researchers can determine the activation energy (Ea) of the reaction, providing a quantitative measure of the reaction rate. These theoretical predictions are invaluable for understanding the compound's stability and reactivity in different chemical environments.

Conformational Analysis and Energy Landscapes

The three-dimensional shape of this compound is not static. It can adopt various conformations due to the rotation around single bonds and the flexibility of the cyclohexane (B81311) ring. Understanding these conformations and their relative energies is crucial, as the molecule's shape influences its physical properties and biological interactions.

Molecular Mechanics (MM) is a computational method that uses classical physics (force fields) to model the potential energy of a molecule as a function of its geometry. It is significantly faster than quantum methods, allowing for the analysis of large systems and their dynamic behavior. proquest.com

Molecular Dynamics (MD) simulations employ these force fields to simulate the atomic motions of a molecule over time. nih.gov An MD simulation of this compound would reveal its dynamic flexibility, the stability of different conformers, and its interactions with solvent molecules. nih.govnih.gov By simulating the molecule for nanoseconds or longer, researchers can map out its conformational energy landscape, identifying the most stable (lowest energy) conformations and the energy barriers between them. arxiv.org This is particularly useful for understanding how the molecule behaves in solution, where it may exist as an equilibrium of different shapes. researchgate.net

Cyclohexane Ring Conformation: The cyclohexane ring predominantly adopts a stable chair conformation to minimize angular and torsional strain. researchgate.net

Substituent Position: The bulky ester group can be in either an axial or equatorial position on the chair conformer. The equatorial conformation is strongly favored to avoid 1,3-diaxial steric interactions, which would destabilize the molecule. libretexts.org

Cis/Trans Isomerism: The molecule can exist as cis or trans isomers depending on the relative orientation of the 4-chlorophenyl group and the carboxylate group on the cyclohexane ring (assuming a 1,4-disubstituted pattern for both). pharmacompass.combldpharm.com The trans isomer, where one group is up and one is down, is often thermodynamically more stable.

Rotation around Single Bonds: Freedom of rotation exists around the ester and aryl linkages.

Torsional AngleDescriptionSignificance
O=C-O-C (ester) Defines the planarity and orientation of the ester group.Influences the accessibility of the carbonyl group for reactions.
C-C-C=O (ring-ester) Describes the orientation of the ester group relative to the cyclohexane ring.Determines whether the substituent is axial or equatorial. libretexts.org
C-O-C-C (ester-aryl) Defines the rotation of the 4-chlorophenyl group relative to the ester oxygen.Affects the overall molecular shape and potential for intermolecular stacking.

Studies on related hydrazone derivatives have shown that such molecules can exist as a mixture of rotameric forms (rotamers) in solution due to restricted rotation around bonds like the amide C-N bond, which is analogous to the ester C-O bond. researchgate.net A similar phenomenon could be expected for this compound.

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with a specific physical, chemical, or biological property. monash.edunih.gov The fundamental principle is that the properties of a chemical are determined by its molecular structure. mdpi.com

For this compound, a QSPR model could be developed to predict the properties of a library of its analogues. For example, by systematically changing the substituent on the phenyl ring (e.g., from -Cl to -F, -Br, or -CH3) or altering the cycloalkane ring size, a model could predict properties such as lipophilicity (LogP), boiling point, or receptor binding affinity.

The development of a QSPR model involves several steps:

Data Set Collection: A series of analogue compounds with known experimental values for the property of interest is compiled.

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These can describe topological (e.g., connectivity indices), electronic (e.g., partial charges), or steric (e.g., molecular volume) features. nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to create a mathematical equation that links the descriptors to the property. nih.gov

Validation: The model's predictive power is tested using an external set of compounds not used in the model's creation.

Below is a hypothetical QSPR model for predicting the lipophilicity (LogP) of analogues of this compound.

DescriptorCoefficientDescription
(Intercept) 0.50Baseline value for the model.
ALOGP 0.85A descriptor related to atomic contributions to LogP.
Topological Polar Surface Area (TPSA) -0.03Measures the polar surface area, related to hydrogen bonding capacity.
Molecular Weight (MW) 0.01The mass of the molecule.

This interactive table illustrates a hypothetical QSPR equation: LogP = 0.50 + (0.85 * ALOGP) - (0.03 * TPSA) + (0.01 * MW). Such models are used to guide the synthesis of new compounds with desired properties. nih.govnih.gov

Reaction Mechanism Simulations and Transition State Theory Applications

While specific computational studies exclusively targeting the reaction mechanisms of this compound are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by drawing parallels from theoretical investigations into analogous ester systems. The hydrolysis of esters, a fundamental organic reaction, has been a subject of numerous computational and theoretical studies, providing a robust framework for predicting the behavior of this compound. These studies typically employ quantum mechanical calculations, such as Density Functional Theory (DFT) and ab initio methods, in conjunction with transition state theory to elucidate reaction pathways, determine activation energies, and characterize the geometry of transient species. nih.govresearchgate.netacs.orgacs.org

The hydrolysis of this compound can proceed via different mechanisms, primarily acid-catalyzed and base-catalyzed pathways. Computational simulations are instrumental in dissecting these intricate processes at a molecular level.

A pivotal aspect of ester hydrolysis mechanisms, frequently investigated through computational simulations, is the nature of the intermediate species. For many ester hydrolysis reactions, a tetrahedral intermediate is proposed. researchgate.netrsc.orgic.ac.uknih.govresearchgate.net In the context of this compound, this would involve the nucleophilic attack of a water molecule (in neutral or acidic conditions) or a hydroxide ion (in basic conditions) on the carbonyl carbon of the ester. This attack leads to the formation of a transient tetrahedral intermediate. Computational studies on similar phenyl esters have explored the stability and geometry of this intermediate, which is a critical point on the reaction coordinate. researchgate.net

Transition state theory is a cornerstone in the computational investigation of reaction kinetics, allowing for the calculation of rate constants from the properties of the reactants and the transition state. For the hydrolysis of this compound, theoretical calculations would focus on locating the transition state structures for both the formation and breakdown of the tetrahedral intermediate. The calculated activation energy (the energy difference between the reactants and the transition state) is a key determinant of the reaction rate.

The electronic nature of the substituents on the phenyl ring and the structure of the cyclohexyl group significantly influence the reaction mechanism and its energetics. The chlorine atom at the para-position of the phenyl ring is an electron-withdrawing group, which is expected to affect the stability of the transition state and the intermediate. Computational studies can precisely quantify these electronic effects.

To illustrate the type of data generated from such computational investigations, the following tables present hypothetical findings for the acid-catalyzed and base-catalyzed hydrolysis of this compound, based on typical results from studies of analogous esters.

Table 1: Hypothetical Calculated Activation Energies for the Hydrolysis of this compound

Reaction PathwayComputational MethodSolvent ModelCalculated Activation Energy (kcal/mol)
Acid-Catalyzed HydrolysisB3LYP/6-311+G(d,p)PCM (Water)21.5
Base-Catalyzed HydrolysisM06-2X/aug-cc-pVTZSMD (Water)15.8

Note: These values are illustrative and based on typical computational results for similar ester hydrolysis reactions. PCM (Polarizable Continuum Model) and SMD (Solvation Model based on Density) are common implicit solvent models used in these calculations.

Table 2: Hypothetical Key Geometric Parameters of the Tetrahedral Intermediate in the Base-Catalyzed Hydrolysis of this compound

ParameterBond/AngleCalculated Value
Bond LengthC-O (carbonyl)1.35 Å
Bond LengthC-O (phenolic)1.42 Å
Bond LengthC-OH (from hydroxide)1.45 Å
Bond AngleO-C-O (phenolic)108.5°
Bond AngleO-C-OH (from hydroxide)109.2°

Note: These geometric parameters are hypothetical and represent typical bond lengths and angles for a tetrahedral carbon center in such an intermediate, as would be predicted by DFT calculations.

Furthermore, molecular dynamics simulations can provide a more dynamic picture of the reaction, capturing the explicit role of solvent molecules in stabilizing the transition state and intermediates. nih.gov For instance, simulations can reveal the specific hydrogen bonding network of water molecules around the carbonyl group and the attacking nucleophile, which can significantly lower the activation barrier.

Applications of 4 Chlorophenyl Cyclohexanecarboxylate in Advanced Materials Science Research

Investigation in Liquid Crystalline Systems

There is a lack of published research investigating the liquid crystalline properties of 4-Chlorophenyl cyclohexanecarboxylate (B1212342).

No studies were found that characterize the mesophase behavior or thermotropic properties of 4-Chlorophenyl cyclohexanecarboxylate. While the thermotropic properties of other benzoic acid derivatives and mesogen-jacketed polymers have been explored, this specific compound is not mentioned nih.govrsc.org.

Without foundational research on its liquid crystalline properties, there are no documented efforts on the structural design of this compound for performance enhancement in liquid crystal applications.

Application as a Precursor for Specialty Chemicals and Intermediates

While the related carboxylic acid is a known precursor, there is no specific information on this compound itself being used as a precursor or intermediate for other specialty chemicals. Research has shown that the 4-chlorophenyl group can be used as a protecting group in organic synthesis, but this is a general application of the chemical moiety, not the specific ester compound researchgate.net.

Research into the Role of this compound in Functional Organic Materials

A comprehensive review of scientific literature and research databases reveals a significant lack of specific studies focused on the application of this compound within the field of functional organic materials. While the broader class of cyclohexanecarboxylate esters and compounds containing chlorophenyl groups have been investigated in various material science contexts, research directly pertaining to the unique properties and potential roles of this compound as a functional organic material is not presently available in the public domain.

While there is no direct research on this compound in this area, studies have been conducted on its chemical precursor, 4-(4-chlorophenyl)cyclohexanecarboxylic acid . This research, however, has primarily focused on its use as a starting material in the synthesis of novel compounds with potential antimicrobial or other biological activities. For instance, derivatives have been synthesized and evaluated for their efficacy against various bacterial strains. Additionally, the crystal structure of 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid has been determined, providing insight into its solid-state conformation.

The absence of research on this compound in functional materials science suggests that its specific combination of a chlorophenyl group and a cyclohexanecarboxylate moiety may not have been identified as possessing properties of interest for current research directions in this field, or that such research has not yet been published.

Further investigation would be required to determine if this compound possesses any liquid crystalline phases, charge-transport capabilities, or other photophysical properties that would render it a candidate for research and development in advanced functional organic materials. Without such foundational research, any discussion of its role remains speculative.

Data Tables

Due to the lack of research on the application of this compound in functional organic materials, no data tables containing detailed research findings can be provided.

Future Research Horizons for this compound: A Roadmap for Innovation

As a molecule possessing a unique combination of a substituted aromatic ring and a saturated carbocyclic ester, this compound stands as a compound of significant interest for future research and development. While its current applications may be niche, its structural motifs suggest a wealth of untapped potential across various scientific disciplines. This article outlines key future directions and emerging research avenues for this compound, focusing on novel synthetic methodologies, unexplored reactivity, advanced characterization, integration into advanced materials, and the application of computational chemistry for predictive design.

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